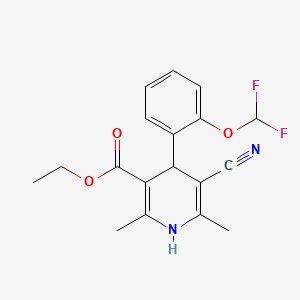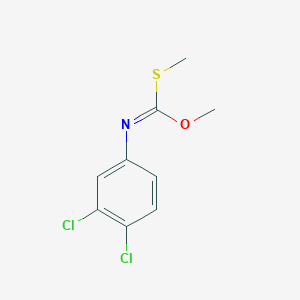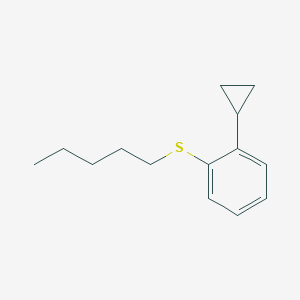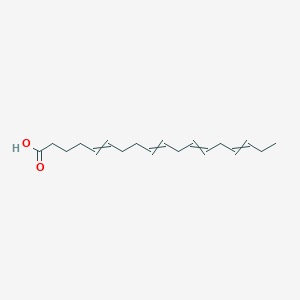
Lithium (3-cyanopyridin-4-yl)methanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium (3-cyanopyridin-4-yl)methanide is an organolithium compound that features a lithium atom bonded to a 3-cyanopyridin-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lithium (3-cyanopyridin-4-yl)methanide typically involves the lithiation of 3-cyanopyridine. This can be achieved through the reaction of 3-cyanopyridine with a strong base such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
3-Cyanopyridine+n-BuLi→Lithium (3-cyanopyridin-4-yl)methanide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure safety and efficiency, particularly given the reactivity of organolithium compounds.
Análisis De Reacciones Químicas
Types of Reactions: Lithium (3-cyanopyridin-4-yl)methanide can undergo various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions, where the lithium atom is replaced by another group.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as aldehydes or ketones can be used, typically under anhydrous conditions.
Substitution Reactions: Halogenated compounds are common substrates, with reactions often carried out in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions.
Major Products: The products of these reactions depend on the specific substrates and conditions used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while a Suzuki-Miyaura coupling would produce a biaryl compound.
Aplicaciones Científicas De Investigación
Lithium (3-cyanopyridin-4-yl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives may be explored for potential biological activity, although specific applications are still under investigation.
Medicine: Research into its potential medicinal properties is ongoing, with interest in its use as a building block for drug development.
Industry: It may be used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism by which lithium (3-cyanopyridin-4-yl)methanide exerts its effects involves its role as a nucleophile. The lithium atom stabilizes the negative charge on the carbon atom, allowing it to attack electrophilic centers in other molecules. This reactivity is facilitated by the electron-withdrawing cyano group, which further stabilizes the negative charge.
Comparación Con Compuestos Similares
- Lithium (2-cyanopyridin-4-yl)methanide
- Lithium (3-cyanopyridin-2-yl)methanide
- Lithium (4-cyanopyridin-3-yl)methanide
Comparison: Lithium (3-cyanopyridin-4-yl)methanide is unique due to the position of the cyano group on the pyridine ring, which influences its reactivity and stability. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Número CAS |
109355-91-1 |
|---|---|
Fórmula molecular |
C7H5LiN2 |
Peso molecular |
124.1 g/mol |
Nombre IUPAC |
lithium;4-methanidylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5N2.Li/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,1H2;/q-1;+1 |
Clave InChI |
LPHJATWCGAAMJB-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH2-]C1=C(C=NC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
![2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane)](/img/structure/B14336414.png)

![2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate](/img/structure/B14336424.png)
![Acetic acid, [(3-methyl-3-butenyl)oxy]-](/img/structure/B14336426.png)

![2,2'-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14336434.png)


![Bis[(3-methyloxiran-2-yl)methyl] hexanedioate](/img/structure/B14336449.png)
![2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine](/img/structure/B14336451.png)

